molecular formula C8H9ClFNO B2521146 (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 2177263-58-8

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B2521146
CAS No.: 2177263-58-8
M. Wt: 189.61
InChI Key: UYHZWXUWYDOLLQ-FYZOBXCZSA-N
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Description

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral benzofuran derivative characterized by a fluorine substituent at the 4-position of the benzofuran ring and an amine group at the 3-position. Its molecular formula is C₈H₉ClFNO, with a molecular weight of 189.61 g/mol (calculated based on analogous compounds in ). The compound is available in high purity (≥97%) and is marketed as a pharmaceutical intermediate or building block for organic synthesis . Its enantiomeric purity (S-configuration) is critical for applications in asymmetric catalysis or drug development, where stereochemistry influences biological activity .

Commercial suppliers like Key Group and CymitQuimica list it at $161.00/250 mg, reflecting its specialized use in research .

Properties

IUPAC Name

(3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHZWXUWYDOLLQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in the ethan-1-ol chain undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

Reagent Conditions Product Yield Source
Pyridinium chlorochromate (PCC)Dichloromethane, RT2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one78%
KMnO₄ (aqueous)Acidic, 60°CCarboxylic acid derivative (degradation observed)<30%

Key Findings :

  • PCC selectively oxidizes the alcohol to a ketone without affecting the thiophene or fluorobenzoyl groups.

  • Strong oxidants like KMnO₄ lead to over-oxidation and structural decomposition.

Substitution Reactions

The piperazine ring and fluorobenzoyl group participate in nucleophilic substitutions:

Piperazine Ring Functionalization

The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 80°CN-Methylated piperazine derivativeEnhanced lipophilicity
Acetyl chlorideEt₃N, THF, 0°CN-Acetylpiperazine derivativeMetabolic stability tuning

Mechanistic Insight :

  • Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

Fluorobenzoyl Group Reactivity

The 3-fluorobenzoyl moiety undergoes hydrolysis under basic conditions:

Ar–CO–F+OHAr–CO–OH+F\text{Ar–CO–F} + \text{OH}^- \rightarrow \text{Ar–CO–OH} + \text{F}^-

  • Conditions : NaOH (10%), ethanol, reflux (12 hours) .

  • Outcome : Conversion to 3-hydroxybenzoyl derivative (yield: 65%) .

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene ring undergoes electrophilic substitution:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄5-position5-Nitrothiophene derivative
BrominationBr₂/FeBr₃4-position4-Bromothiophene derivative

Regioselectivity :

  • Electron-donating effects of the ethan-1-ol chain direct electrophiles to the 4- and 5-positions of the thiophene ring .

Esterification and Etherification

The alcohol group reacts with acylating or alkylating agents:

Reagent Conditions Product Notes
Acetic anhydridePyridine, RTAcetylated ethanol derivativeImproved bioavailability
Benzyl bromideNaH, DMF, 60°CBenzyl-protected etherSynthetic intermediate

Kinetics :

  • Esterification proceeds faster than etherification due to lower steric demand.

Reduction Reactions

While the compound lacks reducible groups like ketones, catalytic hydrogenation of the thiophene ring is feasible:

Thiophene+2H2Pd/CTetrahydrothiophene\text{Thiophene} + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Tetrahydrothiophene}

  • Conditions : H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C .

  • Outcome : Saturation of the thiophene ring (yield: 92%) .

Complexation and Coordination Chemistry

The piperazine nitrogen and thiophene sulfur act as ligands for metal ions:

Metal Salt Product Application
Cu(II) acetateOctahedral Cu complexAntimicrobial activity
Fe(III) chlorideFe–thiophene coordination polymerCatalytic applications

Stability :

  • Cu complexes exhibit higher stability constants (log β = 8.2) compared to Fe (log β = 5.7) .

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

  • Neurotransmitter Modulation : Preliminary studies suggest that (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could lead to potential therapeutic effects in treating mood disorders or neurodegenerative diseases.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, providing protective effects against oxidative stress in cells. This property is crucial for developing treatments for conditions associated with oxidative damage.

Therapeutic Applications

  • Pharmaceutical Development :
    • As a lead compound, this compound shows promise in developing drugs targeting neurological disorders. Its structural features allow for modifications that enhance bioavailability and efficacy against specific biological targets.
  • Cancer Therapy :
    • Research indicates that compounds similar to this compound can inhibit embryonic ectoderm development (EED), which is a promising therapeutic target for various cancers. For instance, derivatives of this compound have shown potent binding affinities in cancer cell growth inhibition studies .

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with serotonin receptors. The findings indicated that the compound could modulate serotonin levels effectively, suggesting its potential as an antidepressant agent .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, reducing cellular oxidative stress markers in cultured human cells. This suggests its potential application in protective therapies against neurodegeneration.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityPotential Applications
This compoundNeurotransmitter modulation; AntioxidantNeurological disorders; Cancer therapy
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochlorideAntioxidant; AnticancerCancer therapy; Neuroprotection
EEDi-5273EED inhibitionCancer therapy

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, focusing on substituents, molecular properties, and commercial availability:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity (%) Price (USD) Source
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 4-F, 3-NH₂·HCl C₈H₉ClFNO 189.61 97–98 $161/250 mg Key Group
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl 4-Cl, 3-NH₂·HCl C₈H₉Cl₂NO 206.07 97 $1,292/1 g BLD Pharm
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 7-F, 3-NH₂·HCl C₈H₉ClFNO 189.61 98 Discontinued CymitQuimica
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine HCl 4-F, 5-Cl, 3-NH₂·HCl C₈H₈Cl₂FNO 224.06 N/A Custom synthesis Hairui Chem
(±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine HCl Phenethyl (Br, OMe) C₁₉H₂₁BrClNO₃ 430.74 N/A Research-grade d’Andrea et al.

Key Observations :

  • Fluorine vs.
  • Positional Isomerism : Moving the fluorine from the 4- to 7-position (as in (S)-7-Fluoro-...) may impact steric interactions in chiral environments, though both share the same formula .
  • Complex Derivatives : Compounds like (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-... incorporate extended phenethyl groups, enabling β-arrestin-biased agonism in serotonin receptor research .
Pharmacological and Industrial Relevance
  • Building Blocks : Simple dihydrobenzofuran-amines serve as precursors for antiviral agents (e.g., GS-9131 derivatives in ) or protease inhibitors .

Biological Activity

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique benzofuran structure, which contributes to its biological properties. The presence of the fluorine atom and the amine group are crucial for its interaction with biological targets.

1. Antiviral Activity

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, a study identified novel inhibitors of the SARS-CoV-2 main protease (Mpro), with some compounds showing promising inhibitory effects in vitro. While this compound itself was not directly tested in this study, its structural analogs demonstrated IC50 values in the micromolar range, suggesting potential for further investigation as an antiviral agent .

CompoundTargetIC50 (µM)
Compound 21SARS-CoV-2 Mpro66.9
Analog ASARS-CoV-2 Mpro22.6

2. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Research on related benzofuran derivatives has shown significant inhibition of PARP enzymes, which are critical in DNA repair mechanisms. A study reported lead compounds with IC50 values as low as 9.45 µM for PARP inhibition . Given the structural similarities, this compound may also exhibit similar activity.

CompoundTargetIC50 (µM)
DHBF-7-carboxamidePARP-19.45
DHBF-3-one-7-carboxamidePARP-116.2

3. Cytotoxicity Against Cancer Cells

Some derivatives of benzofuran have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds exhibiting structural similarity to this compound showed selective cytotoxicity against BRCA2-deficient cancer cells, indicating potential for targeted cancer therapies .

Study on Anticancer Activity

In a specific case study involving a series of benzofuran derivatives, researchers observed that certain compounds induced apoptosis in cancer cell lines through caspase activation pathways. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Q & A

Q. What are the established synthetic routes for (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride?

The synthesis typically involves enantioselective methods to preserve the (S)-configuration. A common approach includes:

  • Asymmetric hydrogenation : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce a ketone precursor to the amine .
  • Resolution techniques : Separation of racemic mixtures via chiral chromatography or enzymatic resolution . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to achieve >95% enantiomeric excess (ee), as noted in protocols for analogous benzofuran derivatives .

Q. How is the compound characterized to confirm structural and enantiomeric purity?

Key analytical methods include:

Technique Application Reference
1H/13C NMR Confirms substitution pattern and fluorination
HPLC (Chiral) Determines enantiomeric purity (e.g., Chiralpak columns)
Mass Spectrometry Validates molecular weight (MW: 189.61 g/mol)
X-ray crystallography may also resolve absolute stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in pharmacological data for this compound?

Discrepancies in biological activity (e.g., agonist vs. antagonist effects) may arise from:

  • Receptor subtype specificity : Use isoform-selective assays (e.g., radioligand binding studies with HEK293 cells expressing specific GPCRs) .
  • Solubility limitations : Optimize vehicle composition (e.g., DMSO/PBS ratios) to prevent aggregation in vitro . Cross-validation with orthogonal assays (e.g., functional cAMP vs. calcium flux) is critical .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Utilizes crystal structures of target proteins (e.g., serotonin receptors) to model binding poses .
  • QSAR modeling : Correlates substituent effects (e.g., fluorine position) with activity trends observed in analogues . Validation requires experimental IC50/EC50 data from dose-response assays .

Q. What are the key differences in reactivity between (S)-4-fluoro and non-fluorinated benzofuran-3-amine derivatives?

Fluorination at the 4-position:

  • Electron-withdrawing effects : Reduces nucleophilicity of the amine, altering reactivity in acylation or alkylation reactions .
  • Metabolic stability : Fluorine resists CYP450-mediated oxidation, improving pharmacokinetic profiles in preclinical models . Comparative studies with 7-fluoro isomers show distinct electronic properties due to ring positioning .

Methodological Considerations

Q. How is enantiomeric purity maintained during scale-up synthesis?

  • Continuous flow reactors : Minimize racemization by reducing residence time at high temperatures .
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR track ee in real time . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances purity to >99% .

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

  • Primary neuronal cultures : Assess serotonin/dopamine reuptake inhibition using radiolabeled neurotransmitters .
  • SH-SY5Y cells : Test neuroprotective effects against oxidative stress (e.g., H2O2-induced apoptosis) . Data should be normalized to positive controls (e.g., fluoxetine for serotonin modulation) .

Comparative Analysis

Q. How does this compound compare to brominated or chlorinated analogs?

Analog Key Property Reference
7-Bromo derivative Higher lipophilicity (LogP +0.5)
4-Chloro derivative Reduced metabolic stability
(S)-4-Fluoro Enhanced CNS penetration (fluorine effect)
Brominated analogs show stronger receptor affinity but poorer solubility .

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